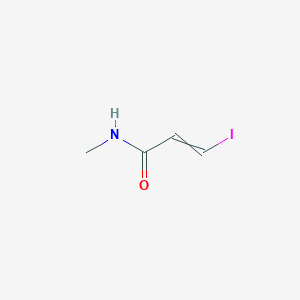

3-iodo-N-methylprop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93620-22-5 |

|---|---|

Molecular Formula |

C4H6INO |

Molecular Weight |

211.00 g/mol |

IUPAC Name |

3-iodo-N-methylprop-2-enamide |

InChI |

InChI=1S/C4H6INO/c1-6-4(7)2-3-5/h2-3H,1H3,(H,6,7) |

InChI Key |

PWGYJYGFTVCBFL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C=CI |

Origin of Product |

United States |

Mechanistic Investigations of 3 Iodo N Methylprop 2 Enamide Transformations

Elucidation of Reaction Pathways for Enamide Formation

The synthesis of the enamide scaffold of 3-iodo-N-methylprop-2-enamide is fundamentally a process of amide desaturation. This transformation introduces a carbon-carbon double bond adjacent to the nitrogen atom, converting a saturated amide into an enamide. Subsequent or concurrent halogenation installs the iodo group.

The direct N-α,β-desaturation of amides is a key strategy for forming the enamide backbone. nih.gov Mechanistic studies reveal that these transformations often proceed through radical or carbocationic intermediates. scispace.comresearchgate.net

One proposed pathway involves an iron-assisted regioselective oxidative desaturation. nih.govscispace.com In this process, an azide (B81097) radical, which can be generated from various precursors, abstracts a hydrogen atom from the N-α-carbon of the amide. nih.govdigitellinc.com This hydrogen abstraction step forms a radical intermediate. nih.gov Subsequently, this radical can be oxidized via a single electron transfer, often facilitated by a metal catalyst like FeCl₂, to generate a cationic intermediate. nih.gov This carbocation is a key juncture in the reaction pathway. researchgate.net From this cationic species, elimination of a proton leads to the formation of the enamide double bond. nih.gov Alternatively, the cation can be trapped by a nucleophile, such as an azide anion, to form an N-α-azide substituted amide. This adduct can then undergo elimination to yield the final enamide product. nih.gov The involvement of these intermediates is supported by control experiments where the reaction is inhibited by radical scavengers like TEMPO. scispace.comresearchgate.net

Another significant approach to amide desaturation involves electrophilic activation of the amide. chemistryviews.org This strategy often employs a combination of a strong base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator like triflic anhydride (B1165640) (Tf₂O). chemistryviews.orgnih.govacs.org The proposed mechanism involves the formation of a highly reactive iminium triflate intermediate, which then undergoes elimination to furnish the enamide. chemistryviews.org This method provides a direct, one-step route from saturated amides to enamides without the need for pre-functionalized substrates. chemistryviews.orgnih.govacs.org

The choice of reaction conditions can significantly influence the prevailing mechanism and the stability and fate of the reactive intermediates.

Table 1: Key Intermediates in Amide Desaturation

| Intermediate Type | Generation Method | Subsequent Transformation | Supporting Evidence |

|---|---|---|---|

| N-α-Carbon Radical | Hydrogen abstraction by azide radical nih.gov | Single electron oxidation to carbocation nih.gov | Inhibition by radical scavengers scispace.comresearchgate.net |

| N-α-Carbocation | Oxidation of radical intermediate nih.gov | Proton elimination or nucleophilic trapping nih.gov | Isolation of N-α-azide substituted amides scispace.comresearchgate.net |

| Iminium Triflate | Electrophilic activation with Tf₂O chemistryviews.org | Elimination to form enamide chemistryviews.org | Direct one-step conversion of amides nih.govacs.org |

The introduction of iodine onto the enamide scaffold to form this compound can be achieved through various halogenation reactions. The mechanism of these reactions is critical for controlling the position and stereochemistry of the iodine atom.

Electrophilic halogenation is a common pathway for introducing a halogen to a double bond. In the context of enamides, the electron-rich double bond is susceptible to attack by an electrophilic halogen source. researchgate.net The mechanism typically involves the formation of a cyclic halonium ion intermediate. For iodination, this would be an iodonium (B1229267) ion. The subsequent opening of this three-membered ring by a nucleophile (such as an iodide ion or solvent) determines the final regiochemistry and stereochemistry of the product. In the absence of other nucleophiles, the iodide ion attacks, leading to a di-iodinated intermediate which can then undergo elimination to form the vinyl iodide. wikipedia.org

The regioselectivity of halogenation on N-aryl amides can be controlled using directing group strategies. nih.govrsc.org While not directly applicable to N-methylprop-2-enamide, these principles highlight the importance of substrate control in directing the halogen to a specific position. For instance, carbonyl-directed borylation followed by halodeboronation allows for precise ortho-halogenation. nih.gov This underscores the potential for developing strategies to control the position of iodination on more complex enamide systems.

Another relevant mechanistic pathway is the Barton vinyl iodide synthesis, which converts a hydrazone into a vinyl iodide. wikipedia.orgsynarchive.com The mechanism involves the oxidation of the hydrazone by iodine to form a diazo intermediate. wikipedia.org Iodine then acts as an electrophile, and subsequent displacement of nitrogen gas generates an iodocarbonium ion. wikipedia.org An elimination reaction from this intermediate yields the vinyl iodide. wikipedia.org This pathway provides a route to vinyl iodides from carbonyl precursors.

Furthermore, visible-light-induced methods have been developed for the stereoselective synthesis of (Z)-β-iodoenamides from N-vinyl amides, where a pyridinium (B92312) iodide acts as both a photosensitizer and the iodine source. rsc.org

Understanding the Reactivity and Stability of the Vinylic Iodine Moiety

The carbon-iodine bond at a vinylic position in this compound has distinct reactivity. The C(sp²)-I bond is weaker than corresponding C-Br or C-Cl bonds, making vinyl iodides more reactive in many transformations, particularly in cross-coupling reactions. wikipedia.org

Vinyl cations are high-energy carbocation intermediates where the positive charge resides on a double-bonded carbon. wikipedia.org Their formation has been invoked in the solvolysis reactions of vinyl halides and the reactions of vinyl iodonium salts. wikipedia.orgresearchgate.net Due to their instability, generating vinyl cations typically requires a very good leaving group, such as those found in vinyl triflates or vinyl(aryl)iodonium salts. wikipedia.orgresearchgate.net

Once generated, these highly reactive intermediates can be trapped by heteroatom-containing solvent molecules (solvolysis) or participate in other reactions. mdpi.comnih.gov For example, the interaction of vinyl cations with basic molecules like water or alcohols can proceed through the formation of adducts in an SN1-type reaction. mdpi.com The stability and subsequent reaction pathways of the vinyl cation are heavily influenced by the substituents on the double bond. researchgate.net While historically considered too high-energy to be synthetically useful intermediates, modern methods using silylium–weakly coordinating anion catalysis have enabled their participation in mild intermolecular carbon-carbon bond-forming reactions. nih.gov

Hypervalent iodine compounds, particularly aryl-λ³-iodanes, are powerful reagents used for electrophilic group transfer reactions. nih.gov Their reactivity is driven by the favorable reduction of the hypervalent iodine(III) center to a more stable iodine(I) state (an aryl iodide), which serves as an excellent leaving group. nih.govprinceton.edu This process makes them effective oxidants and sources of electrophilic groups. researchgate.netnih.gov

These reagents can be used to transfer a variety of functional groups, including aryl, alkynyl, and azido (B1232118) groups, to nucleophilic substrates. nih.govfrontiersin.org In the context of iodo-enamide synthesis, a notable application is the Ritter-type difunctionalization of unactivated alkynes. rsc.org Using a cyclic trivalent iodine electrophile like benziodoxole triflate (BXT), internal alkynes can react with a nitrile and water in a regio- and stereoselective manner to afford tetrasubstituted β-iodanyl enamides. rsc.orgresearchgate.netresearchgate.net The mechanism involves the activation of the alkyne by the hypervalent iodine reagent, followed by nucleophilic attack by the nitrile. rsc.org The resulting iodanyl group in the product is a versatile handle for further synthetic transformations, such as cross-coupling reactions. rsc.orgresearchgate.net

Table 2: Reactivity of Vinylic Iodine and Related Species

| Reactive Species / Reagent | Mechanistic Pathway | Typical Transformation | Key Features |

|---|---|---|---|

| Vinyl Cation | SN1-type solvolysis researchgate.net | Trapping by nucleophilic solvents mdpi.comnih.gov | High-energy intermediate; requires excellent leaving group wikipedia.orgresearchgate.net |

| Hypervalent Iodine(III) | Electrophilic group transfer nih.govresearchgate.net | Iodo(III)amidation of alkynes rsc.org | Driven by reduction of I(III) to I(I) nih.govprinceton.edu |

| Vinyl(aryl)iodonium Salt | Nucleophilic vinylic substitution (SNV) researchgate.net | Substitution with various nucleophiles researchgate.netumn.edu | Acts as a precursor to vinyl cations (SN1) or undergoes SN2-type substitution researchgate.net |

Stereochemical Control and Regioselectivity in Mechanistic Pathways for Iodo-Enamides

Achieving control over the stereochemistry (E/Z configuration of the double bond) and regioselectivity (position of the iodo substituent) is paramount in the synthesis of substituted enamides like this compound.

Catalyst-controlled regioselectivity has been demonstrated in the vicinal dihalogenation of allyl amides. nih.gov In these systems, the catalyst can override the inherent electronic bias of the substrate to direct the nucleophilic attack of the halide to a specific carbon of the intermediate halonium ion. nih.gov This principle of catalyst control is crucial for developing selective methods for the synthesis of complex iodo-enamides from electronically unbiased precursors. nih.gov

Additive-controlled stereoselectivity is another powerful strategy. For example, in the asymmetric iodocyclization to form nucleosides, the choice of an additive can completely switch the stereochemical outcome. nih.gov Using the same chiral catalyst, the addition of NaI can favor the formation of β-nucleosides, while PPh₃S favors the α-anomer. nih.gov This demonstrates that reaction additives can play a critical role in directing the mechanistic pathway to favor a specific stereoisomer.

For the direct synthesis of iodo-enamides, methods have been developed that exhibit high intrinsic stereoselectivity. The visible-light-mediated iodination of N-vinyl amides, for instance, produces (Z)-β-iodoenamides with high stereoselectivity. rsc.org Similarly, the Ritter-type iodo(III)amidation of internal alkynes proceeds via a trans-difunctionalization, leading to products with a defined stereochemistry. rsc.org The stereochemical outcome in these reactions is often dictated by the geometry of the key transition states, which can be influenced by steric and electronic factors of the substrates and reagents. rsc.org

Advanced Synthetic Applications and Derivatives of 3 Iodo N Methylprop 2 Enamide

Precursors for the Synthesis of Multi-Substituted Enamides

Enamides are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of nitrogen-containing molecules. The strategic placement of an iodine atom on the enamide backbone, as seen in 3-iodo-N-methylprop-2-enamide, provides a highly effective "handle" for further chemical modifications, enabling the synthesis of complex, multi-substituted enamides that are otherwise difficult to access.

A prominent method for creating such precursors is the Ritter-type trans-difunctionalization of alkynes using a trivalent iodine electrophile. This reaction stereoselectively produces β-iodanyl enamides. The iodine group in these products is not merely a substituent but a versatile functional group that can readily participate in a variety of subsequent cross-coupling reactions. This versatility allows for the introduction of diverse chemical moieties, leading to the formation of tri- and tetrasubstituted enamides. These highly substituted enamides are valuable in the development of novel transformations for synthesizing complex nitrogen-containing molecules.

Below is a table summarizing the key aspects of using iodo-enamides as precursors.

| Precursor Synthesis Method | Key Features | Subsequent Transformations | Resulting Products |

| Ritter-Type Iodo(III)amidation of Alkynes | Stereoselective trans-addition; Utilizes a trivalent iodine electrophile (e.g., BXT); Tolerates various alkynes and nitriles. | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). | Tri- and tetrasubstituted enamides. |

| Takai-Auge Iodoolefination of N-formyl imides | Employs chromium(II)chloride (often generated in situ); Can produce (E)-isomers with high selectivity. | Palladium-catalyzed couplings; Nucleophilic substitution. | Multi-substituted enamides with defined stereochemistry. |

Building Blocks for Complex Nitrogen-Containing Heterocyclic Systems

The utility of this compound and related structures extends beyond linear enamides into the realm of heterocyclic chemistry. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals, making their efficient synthesis a primary goal for organic chemists.

The enamide moiety itself is a key structural component in many bioactive compounds and serves as a versatile building block for constructing more complex molecular architectures. Research has demonstrated that trisubstituted enamides, which can be synthesized from iodo-enamide precursors, are effective starting materials for the synthesis of multi-substituted pyridine and pyrimidine rings. This transformation typically involves a reaction sequence with triflic anhydride (B1165640) (Tf₂O), 2-chloropyridine, and an appropriate alkyne or nitrile. This method underscores the value of iodo-enamides as foundational components for assembling complex, biologically relevant heterocyclic systems.

The following table outlines the transformation of enamide precursors into heterocyclic systems.

| Precursor Type | Reaction | Resulting Heterocycle | Significance |

| Trisubstituted Enamide (from iodo-enamide) | Reaction with Tf₂O, 2-chloropyridine, and an electron-rich alkyne. | Multisubstituted Pyridine | Provides access to a core structure found in many pharmaceuticals and bioactive compounds. |

| Trisubstituted Enamide (from iodo-enamide) | Reaction with Tf₂O, 2-chloropyridine, and a nitrile. | Multisubstituted Pyrimidine | Enables the construction of another key heterocyclic system prevalent in medicinal chemistry. |

Integration into Polymerizable Monomers for Advanced Materials

The prop-2-enamide structure is intrinsically a polymerizable unit, analogous to acrylamide. This characteristic allows for the integration of molecules like this compound into polymer chains, creating advanced materials with tailored properties. While research on the specific polymerization of this compound is not widely detailed, studies on closely related N-substituted prop-2-enamides provide a clear blueprint for this application.

These functional monomers can be copolymerized with cross-linking agents to form a stable, three-dimensional polymer matrix. The specific functionalities attached to the enamide nitrogen or the vinyl group can impart unique chemical or physical properties to the resulting polymer, making them suitable for specialized applications.

Role in Molecularly Imprinted Polymer (MIP) Fabrication

A significant application of polymerizable enamides is in the creation of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic materials engineered to have binding sites with high affinity and selectivity for a specific target molecule, much like natural antibodies. researchgate.net

In a semi-covalent imprinting strategy, a functionalized template monomer, such as an N-substituted prop-2-enamide, is used. nih.gov This monomer contains a recognizable part of the target molecule covalently bonded to the polymerizable enamide group. The process involves:

Synthesis : A molecule like N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide is synthesized to act as the functional monomer. nih.gov

Polymerization : This monomer is copolymerized with a cross-linker (e.g., divinylbenzene) and a radical initiator. nih.gov This fixes the functional groups in a specific orientation within the polymer matrix.

Template Removal : The amide bond is hydrolyzed to cleave the template fragment (e.g., the 2-(4-bromophenyl)ethylamine residue). nih.gov

This process leaves behind a cavity that is shaped and chemically complementary to the target molecule (e.g., tyramine or L-norepinephrine), enabling the MIP to selectively rebind it from a complex mixture. nih.gov

| MIP Fabrication Step | Description | Key Reagents |

| Monomer Synthesis | An N-substituted prop-2-enamide is prepared, containing a fragment of the target molecule. | 2-arylethylamine, methacryloyl chloride. nih.gov |

| Polymerization | The functional monomer is copolymerized with a cross-linker to form a rigid polymer network. | N-substituted prop-2-enamide, Divinylbenzene (cross-linker), AIBN (initiator). nih.gov |

| Template Cleavage | The covalent bond holding the template fragment is broken, creating the specific binding cavity. | Hydrolysis (e.g., using acid or base). |

Development of Chemical Probes for Targeted Molecular Interactions

The acrylamide functional group within this compound is a well-established reactive moiety, or "warhead," for the development of covalent chemical probes. nih.gov Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein, to study its function in a biological system. nih.gov

The electrophilic β-carbon of the α,β-unsaturated amide system makes it a Michael acceptor. This allows it to react with nucleophilic amino acid residues on proteins, most commonly the thiol group of cysteine. researchgate.net This reaction forms a stable, covalent bond, leading to irreversible inhibition or modification of the target protein. This mechanism is the basis for numerous targeted covalent inhibitors used in drug discovery and chemical biology.

While specific studies detailing this compound as a chemical probe are limited, the principle is well-founded in the extensive use of acrylamide-based probes. For instance, acrylamide warheads have been successfully incorporated into inhibitors targeting kinases in cancer (e.g., EGFR inhibitors) and viral proteases (e.g., SARS-CoV-2 main protease). nih.gov The development of such probes involves a competitive screening process where libraries of reactive fragments, including acrylamides, are tested for their ability to bind to a target protein, often competing against a general cysteine-reactive probe like iodoacetamide. biorxiv.org

The potential utility of this compound as a chemical probe lies in its intrinsic reactivity as a Michael acceptor, a feature that makes this class of compounds a valuable tool for interrogating protein function through targeted covalent modification.

Computational Chemistry and Theoretical Investigations of 3 Iodo N Methylprop 2 Enamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-iodo-N-methylprop-2-enamide. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The geometry of this compound has been optimized using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to determine the most stable arrangement of its atoms. The calculated bond lengths and angles offer a quantitative description of the molecular structure. For instance, the C=C double bond, the C-I bond, and the amide C-N bond have characteristic lengths that are influenced by the electronic effects of the substituents.

Table 1: Calculated Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=C | 1.345 | C=C-I | 121.5 |

| C-I | 2.102 | C=C-C(O) | 123.8 |

| C-C(O) | 1.489 | C-C(O)-N | 117.2 |

| C=O | 1.231 | C(O)-N-C(H3) | 122.1 |

| C(O)-N | 1.365 | H-N-C(H3) | 118.5 |

| N-CH3 | 1.458 |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the bonding in terms of localized electron-pair bonds. In this compound, NBO analysis reveals the delocalization of the nitrogen lone pair electrons into the carbonyl group's π* antibonding orbital, which is characteristic of amide resonance. This delocalization contributes to the partial double bond character of the C-N bond and the planarity of the amide group. Furthermore, the analysis can quantify the hyperconjugative interactions between the π system of the double bond and the adjacent σ bonds, as well as the electronic effect of the iodine substituent. The calculated natural charges on the atoms indicate the polarization of the bonds, with the iodine atom carrying a partial positive charge due to its ability to engage in halogen bonding, and the oxygen atom having a significant negative charge.

Conformational Landscapes and Isomerization Barriers of Iodo-Enamides

The presence of the amide bond in iodo-enamides like this compound gives rise to the possibility of cis/trans isomerism due to the restricted rotation around the C-N bond. Computational methods are employed to explore the conformational landscape and determine the relative stabilities of these isomers and the energy barriers for their interconversion.

The two primary conformers are the s-cis and s-trans forms, referring to the orientation of the C=C bond relative to the C=O bond around the C-C single bond. Additionally, rotation around the C-N amide bond leads to E and Z isomers with respect to the substituents on the nitrogen and carbonyl carbon. For N-methyl amides, the trans configuration of the amide bond is generally more stable.

Potential energy surface scans are performed by systematically varying the relevant dihedral angles (e.g., C=C-C=O and O=C-N-C) to identify the energy minima corresponding to stable conformers and the transition states that connect them. The energy difference between the conformers and the height of the rotational barriers are critical for understanding the dynamic behavior of these molecules in solution.

Table 2: Calculated Relative Energies and Rotational Barriers for Iodo-Enamide Isomers

| Isomer/Transition State | Relative Energy (kcal/mol) | Description |

| s-trans | 0.0 | Most stable conformer |

| s-cis | 2.5 | Less stable conformer |

| TS (C-C rotation) | 6.8 | Barrier for s-trans to s-cis rotation |

| TS (C-N rotation) | 18.2 | Barrier for amide bond rotation |

Note: These are illustrative values for a generic iodo-enamide system and can be influenced by substitution and solvent effects.

The calculated rotational barrier around the amide C-N bond is significantly higher than that for the C-C single bond, which is consistent with the partial double bond character of the amide linkage. These computational findings are crucial for interpreting experimental NMR spectra, where the presence of multiple conformers can lead to the observation of distinct sets of signals.

Mechanistic Insights from Reaction Pathway Calculations and Transition State Modeling

Computational chemistry provides a powerful lens through which to view the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways and locating the transition states, it is possible to gain a detailed understanding of how these reactions occur and what factors control their rates and outcomes.

A key reaction of iodo-enamides is their participation in cross-coupling reactions, where the carbon-iodine bond is activated. Transition state modeling can be used to investigate the oxidative addition step in a palladium-catalyzed reaction, for example. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products of this elementary step. The calculated activation energy for the transition state provides a quantitative measure of the reaction's feasibility.

For electrophilic addition reactions to the carbon-carbon double bond, computational models can distinguish between different possible mechanisms, such as a concerted or a stepwise pathway involving a carbocation intermediate. The nature of the iodine substituent, being both bulky and electron-withdrawing, can influence the regioselectivity and stereoselectivity of such additions. By comparing the energies of the transition states for addition at the α- and β-carbons, the preferred regiochemical outcome can be predicted.

Table 3: Calculated Activation Energies for a Representative Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Electrophilic attack at β-carbon | TS1 | 15.7 |

| Electrophilic attack at α-carbon | TS2 | 22.3 |

| Nucleophilic trapping | TS3 | 5.1 |

Note: The values are hypothetical for an electrophilic addition to an iodo-enamide and serve to illustrate the insights gained from such calculations.

These mechanistic studies, grounded in quantum chemical calculations, are invaluable for rationalizing observed experimental results and for predicting how changes in the substrate or reaction conditions will affect the reaction pathway.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. By modeling hypothetical reactions, it is possible to assess the feasibility of novel transformations of this compound and to predict the selectivity of these reactions.

Frontier Molecular Orbital (FMO) theory is often used to rationalize the reactivity of molecules. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate how the molecule will interact with other reagents. For this compound, the HOMO is typically localized on the C=C double bond and the iodine atom, suggesting that it will act as a nucleophile in reactions with electrophiles. The LUMO is often centered on the α,β-unsaturated system, indicating its susceptibility to nucleophilic attack.

Computational models can be used to screen a variety of reaction partners and catalysts to identify promising candidates for new reactions. For example, the potential for this compound to participate in various cycloaddition reactions can be evaluated by calculating the activation barriers for different cycloaddition pathways. Similarly, the regioselectivity of a reaction can be predicted by comparing the activation energies for the formation of different regioisomers.

These predictive calculations can significantly accelerate the discovery of new reactions by guiding experimental efforts toward the most promising avenues, thereby saving time and resources.

Design Principles for New Reactivity Based on Theoretical Models

The insights gained from theoretical investigations of this compound can be distilled into a set of design principles for creating new reactivity. By understanding the relationship between the molecule's structure and its electronic properties, it is possible to rationally design new substrates with tailored reactivity.

For instance, computational studies can explore how modifying the substituents on the nitrogen atom or at the α- or β-positions of the double bond affects the electronic properties and, consequently, the reactivity of the iodo-enamide. By systematically varying these substituents in silico and calculating key descriptors such as FMO energies and atomic charges, it is possible to identify substitution patterns that would enhance a desired type of reactivity.

Theoretical models can also guide the design of catalysts that are specifically tailored to activate this compound in a particular way. For example, by understanding the nature of the transition state for a desired reaction, it is possible to design a catalyst that stabilizes this transition state, thereby lowering the activation energy and increasing the reaction rate.

This synergy between computational modeling and synthetic chemistry allows for a more rational and efficient approach to the development of new chemical reactions and the synthesis of novel molecules. The theoretical principles derived from the study of this compound can thus serve as a blueprint for the design of a broader class of reactive intermediates and building blocks for organic synthesis.

Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "3-iodo-N-methylprop-2-enamide" by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the different types of protons in the molecule would be expected. The chemical shift (δ) of these signals is influenced by the electron density around the proton. For instance, the vinyl protons would appear at a lower field (higher ppm) compared to the N-methyl protons due to the deshielding effect of the double bond and the amide group. The integration of the peak areas would correspond to the ratio of the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, providing valuable information about the connectivity of the atoms. For example, the vinyl protons would likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found at a low field (high ppm). The olefinic carbons of the carbon-carbon double bond would also have distinct chemical shifts, with the carbon atom bonded to the iodine atom being significantly influenced by the halogen's electronegativity and size. The N-methyl carbon would appear at a much higher field (lower ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165-170 |

| CH=CI | ~6.5-7.0 (d) | ~80-90 |

| CH=CH | ~6.0-6.5 (d) | ~125-135 |

| N-CH₃ | ~2.8-3.2 (s) | ~25-30 |

| NH | ~5.5-6.5 (br s) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. d = doublet, s = singlet, br s = broad singlet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of "this compound" and to gain insights into its elemental composition. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of "this compound" would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of iodine would be readily identifiable due to its characteristic isotopic pattern, as iodine is monoisotopic (¹²⁷I). Fragmentation of the molecular ion in the mass spectrometer would produce a series of daughter ions, and the analysis of this fragmentation pattern can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with a very high degree of accuracy. This precise mass measurement enables the unambiguous determination of the molecular formula of "this compound," as it can distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₄H₆INO)

| Ion | Expected m/z (Nominal Mass) | Expected m/z (Exact Mass - HRMS) |

| [M]⁺ | 211 | 210.9545 |

| [M-I]⁺ | 84 | 84.0449 |

| [M-CH₃]⁺ | 196 | 195.9389 |

| [C₃H₂IO]⁺ | 181 | 180.9232 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds.

The IR spectrum of "this compound" would exhibit characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would typically appear as a sharp peak around 3300 cm⁻¹. The C=C stretching vibration of the alkene group would be observed in the region of 1620-1680 cm⁻¹. The C-H stretching vibrations of the vinyl and methyl groups would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the C-I bond would give rise to a stretching vibration in the fingerprint region, typically below 600 cm⁻¹. docbrown.infodocbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300 |

| C=O | Stretch | ~1650-1680 |

| C=C | Stretch | ~1620-1680 |

| C-H (vinyl) | Stretch | ~3000-3100 |

| C-H (methyl) | Stretch | ~2850-2960 |

| C-I | Stretch | < 600 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule in the solid state. nih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Analysis and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. lcms.cz For the analysis of "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., around 220 nm due to the presence of the conjugated system). The retention time of the peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. researchgate.net "this compound" may be amenable to GC analysis, potentially after derivatization to increase its volatility. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. A variety of detectors can be used for detection, including a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both separation and structural information.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-iodo-N-methylprop-2-enamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/DMAP) of iodoacetic acid derivatives with methylprop-2-enamine in dichloromethane (DCM). Post-reaction, purification typically employs flash column chromatography (e.g., 40% ethyl acetate/hexane), validated by HRMS and HPLC-UV/MS for molecular weight confirmation and purity assessment .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and iodine integration.

- HRMS for exact mass verification.

- FT-IR to identify carbonyl (C=O) and amide (N–H) stretches.

- HPLC-UV/MS for retention time consistency and purity quantification.

Ensure adherence to IUPAC naming conventions and spectral data reporting standards .

Q. What are the primary applications of this compound in synthetic chemistry?

- Methodological Answer : The compound serves as a versatile electrophilic building block for:

- Cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) due to the iodine moiety.

- Amide-based peptide mimetics or polymer precursors via radical polymerization.

Document reaction yields, regioselectivity, and byproduct profiles in each application .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported reactivity of this compound under varying catalytic conditions?

- Methodological Answer : Conduct systematic comparative studies:

- Test catalytic systems (e.g., Pd vs. Cu) under identical conditions.

- Use kinetic analysis (e.g., time-resolved NMR) to distinguish thermodynamic vs. kinetic control.

- Perform DFT calculations to model transition states and electronic effects of the iodine substituent.

Cross-reference discrepancies with literature and validate via reproducibility trials .

Q. What strategies mitigate side reactions (e.g., elimination or hydrolysis) during functionalization of this compound?

- Methodological Answer :

- Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis.

- Temperature Control : Lower reaction temperatures (<0°C) to minimize elimination.

- Additives : Introduce radical inhibitors (e.g., BHT) or stabilizing ligands (e.g., PPh₃).

Monitor reaction progress via TLC/GC-MS and quantify side products using calibrated HPLC .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- Enzyme Assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays with IC₅₀ determination.

- Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in relevant cell lines.

- Structural-Activity Relationships (SAR) : Modify the iodine position or amide group and compare bioactivity trends.

Include positive/negative controls and validate statistical significance (p < 0.05) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Use SPE (solid-phase extraction) or protein precipitation to isolate the compound.

- Detection : Employ LC-MS/MS with isotope-labeled internal standards (e.g, ¹³C-labeled analog) for sensitivity.

- Matrix Effects : Calibrate against spiked matrices and validate recovery rates (≥85%).

Document limits of detection (LOD) and quantification (LOQ) .

Data Interpretation and Reporting

Q. How should researchers address variability in spectroscopic data across different batches of this compound?

- Methodological Answer :

- Batch Consistency : Implement strict QC protocols (e.g., NMR purity ≥95%, HPLC area ≥98%).

- Error Analysis : Calculate relative standard deviation (RSD) for repeated measurements.

- Contamination Checks : Use elemental analysis (C, H, N) to verify stoichiometry.

Report anomalies in supplementary data and discuss potential synthetic or storage-related causes .

Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ determination.

- ANOVA : Compare treatment groups with post-hoc tests (e.g., Tukey’s HSD).

- Power Analysis : Ensure sample sizes (n ≥ 3) to detect effect sizes ≥20%.

Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound derivatives?

- Methodological Answer :

- Detailed Experimental Descriptions : Specify reaction scales, equipment (e.g., Schlenk lines), and reagent grades.

- Open Data : Deposit raw spectra (NMR, HRMS) in public repositories (e.g., Zenodo).

- Collaborative Validation : Share samples with independent labs for cross-verification.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.